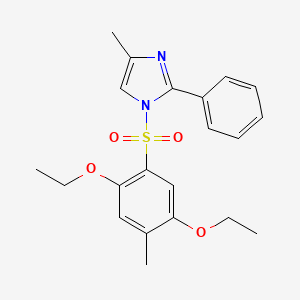![molecular formula C17H12ClN5S B2373533 6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-15-7](/img/structure/B2373533.png)
6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of heterocycles known as triazolopyridazines . These compounds are obtained through various synthetic routes and have found applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of triazolopyridazines is characterized by a pyridazine ring fused to a 1,2,3-triazole ring . The specific structure of “this compound” would include these rings along with the specified substituents.Applications De Recherche Scientifique
Synthesis and Pharmaceutical Significance
A variety of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic drugs, particularly focusing on Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. The synthesis involved a two-step process using a related compound, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, as an intermediary. The compounds demonstrated strong DPP-4 inhibition, antioxidant, and insulinotropic activity, marking their significance in diabetes treatment research (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Theoretical Analysis
Extensive studies were conducted on triazole pyridazine derivatives to understand their crystal structure, molecular interactions, and energy frameworks. These studies involved Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. Such analyses are crucial for elucidating the chemical and physical properties of these compounds, which is essential in drug design and material science (Sallam et al., 2021a), (Sallam et al., 2021b).
Antiviral Applications
The antiviral activity of triazolo[4,3-b]pyridazine derivatives was evaluated against hepatitis-A virus (HAV). Among several synthesized derivatives, specific compounds demonstrated significant antiviral activity, indicating their potential in antiviral drug development (Shamroukh & Ali, 2008).
Antibacterial and Insecticidal Properties
Newly synthesized triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety were characterized and tested for their antibacterial and insecticidal activities. These studies highlight the multifaceted potential of triazolo[4,3-b]pyridazine derivatives in various biological applications (Holla et al., 2006).
Propriétés
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRULIJAWWKEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
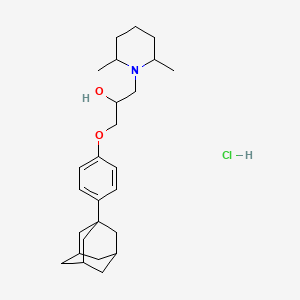
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)
![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)
![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)

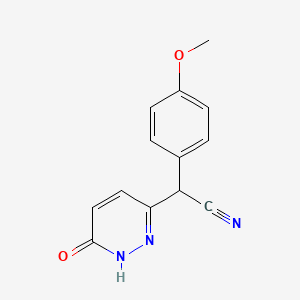

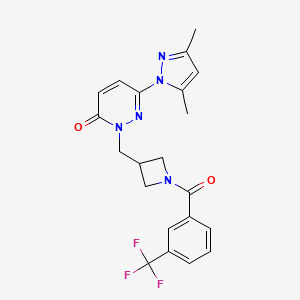
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)
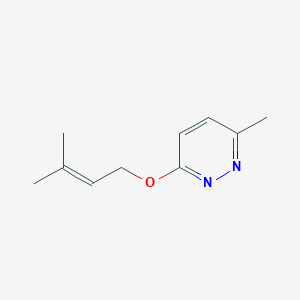
![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)
![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)
